



Application Notes and Protocols for Fosmanogepix in Experimental Research

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Compound of Interest		
Compound Name:	Fosmanogepix	
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Introduction

Fosmanogepix (FMGX), formerly known as APX001, is a first-in-class antifungal agent currently under investigation for the treatment of invasive fungal infections.[1][2] It is a water-soluble N-phosphonooxymethylene prodrug that is rapidly and completely converted by systemic phosphatases in the body to its active moiety, manogepix (MGX).[1][3][4] Manogepix exhibits broad-spectrum activity against a wide range of yeasts and molds, including drug-resistant strains such as echinocandin-resistant Candida and azole-resistant Aspergillus.[1][5] Its novel mechanism of action and availability in both intravenous (IV) and oral formulations with high bioavailability (>90%) make it a promising candidate for combating serious fungal diseases.[1][6] These notes provide detailed protocols and data for the use of Fosmanogepix in a research setting.

Mechanism of Action

Manogepix, the active form of **Fosmanogepix**, targets and inhibits the fungal enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall transfer protein 1).[3][7][8] This enzyme is crucial for an early step in the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, specifically the inositol acylation of glucosaminyl-phosphatidylinositol (GlcN-PI).[1] Inhibition of Gwt1 disrupts the maturation and localization of GPI-anchored mannoproteins, which are essential for fungal cell wall integrity, adhesion, and virulence.[1][4] This disruption leads to severe growth defects and ultimately, fungal cell death.[3]





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Caption: Mechanism of action of Fosmanogepix.

Application Note 1: In Vitro Antifungal Susceptibility Testing

This section outlines the protocol for determining the minimum inhibitory concentration (MIC) of manogepix against various fungal isolates.

Experimental Protocol: Broth Microdilution MIC Assay (Adapted from CLSI)

- Preparation of Managepix Stock:
 - Dissolve manogepix powder in a suitable solvent (e.g., DMSO) to create a highconcentration stock solution (e.g., 1 mg/mL).
 - Perform serial dilutions in RPMI 1640 medium (buffered with MOPS) to prepare a drug plate. The final concentrations should typically range from 0.002 to 4 μg/mL.
- Inoculum Preparation:
 - Culture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or longer (for molds).
 - Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.







• Further dilute the suspension in RPMI 1640 medium to achieve the final target inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

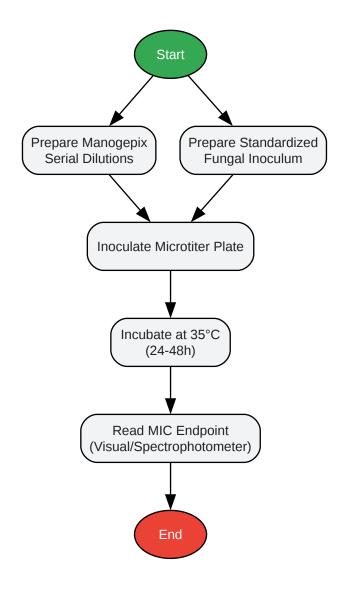
· Inoculation and Incubation:

- Add the standardized fungal inoculum to each well of the drug-containing microdilution plate.
- Include a growth control (no drug) and a sterility control (no inoculum).
- Incubate the plates at 35°C for 24-48 hours.

• MIC Determination:

 The MIC is defined as the lowest concentration of manogepix that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control.
 The endpoint can be read visually or with a spectrophotometer.





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Caption: Workflow for in vitro MIC determination.

Quantitative Data: In Vitro Activity of Manogepix

Manogepix demonstrates potent activity against a wide array of fungal pathogens.



Fungal Species	Isolate Count	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC ₉₀ (μg/mL)	Reference
Candida auris	200	0.004 - 0.06	0.03	0.03	[9]
Candida albicans	-	-	-	-	-
Candida glabrata	-	-	-	-	-
Cryptococcus neoformans	9	-	-	0.5	[1]
Coccidioides immitis	9	-	-	0.5	[1]
Sporothrix spp.	24	0.06 - 1	-	-	[10]
Fusarium spp.	-	0.015 - 0.03	-	-	[5]
Scedosporiu m spp.	-	-	0.03 (MEC)	-	[5]

Note: Data for some species were not fully specified in the provided search results. MIC values for Candida spp. in a Phase 2 trial ranged from 0.002–0.03 mg/L.[3]

Application Note 2: In Vivo Efficacy Evaluation

This section provides a general protocol for assessing the efficacy of **fosmanogepix** in a murine model of disseminated candidiasis.

Experimental Protocol: Murine Model of Disseminated Candidiasis

- Animal Acclimatization:
 - Use immunocompromised mice (e.g., neutropenic) for robust infection models.



- Induce neutropenia using cyclophosphamide and/or cortisone acetate, administered intraperitoneally on specific days before and after infection.
- Acclimatize animals for at least 7 days before the experiment.

Infection:

- Prepare an inoculum of a clinical isolate of Candida (e.g., C. auris, C. albicans).
- Infect mice via intravenous (tail vein) injection with the prepared fungal suspension.

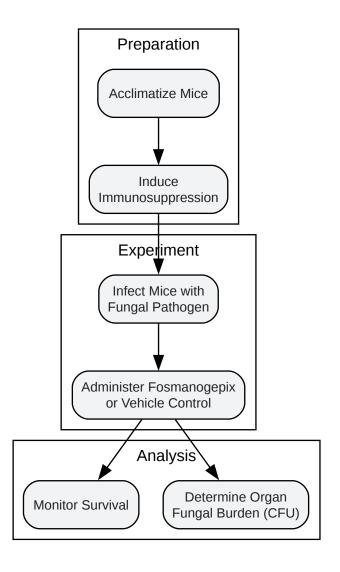
Drug Administration:

- Initiate treatment with **fosmanogepix** at a specified time post-infection (e.g., 2 hours).[1]
- Administer fosmanogepix via the desired route (oral gavage for p.o. formulation, intraperitoneal or intravenous injection for IV).
- The control group should receive the vehicle alone.
- Dosing regimens can vary (e.g., single dose, multiple doses over several days).[1][6]

Efficacy Endpoints:

- Survival: Monitor animals daily for a set period (e.g., 21 days) and record mortality.
- Fungal Burden: At a predetermined time point (e.g., Day 8 post-infection), euthanize a subset of animals.[6] Harvest target organs (kidneys, brain, lungs), homogenize the tissues, and perform quantitative culture (CFU/gram of tissue) to determine the fungal load.[1][6]





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Caption: Workflow for in vivo efficacy studies.

Quantitative Data: Summary of In Vivo Efficacy Studies

Fosmanogepix has demonstrated significant efficacy in various animal models of invasive fungal infections.[1][5]



Animal Model	Fungal Pathogen	Dosing Regimen (FMGX)	Key Outcome(s)	Reference
Neutropenic Mouse	C. albicans	Single oral dose (10 or 40 mg/kg)	Prolonged post- antifungal effect (PAFE) of 11-14 hours.	[1]
Murine	C. auris	104-260 mg/kg IP	Significantly higher survival vs. control; reduced kidney fungal burden.	[6]
Rabbit	C. albicans	25-100 mg/kg BID	Quantitative clearance from cerebrum, cerebellum, spinal cord, and CSF.	[1]
Mouse	A. fumigatus (pulmonary)	-	Increased survival, reduced fungal burden.	[4]
Mouse	F. solani (disseminated)	-	Increased survival, reduced fungal burden.	[4]
Mouse	S. prolificans (pulmonary)	-	Increased survival, reduced fungal burden.	[4]

Application Note 3: Pharmacokinetic (PK) Analysis

Fosmanogepix has been designed for favorable pharmacokinetic properties, including high oral bioavailability.[4]

Experimental Protocol: Pharmacokinetic Study Outline



- Animal Dosing: Administer a single dose of fosmanogepix to healthy animals (e.g., mice, rats) via IV and oral routes in separate cohorts.
- Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
- Sample Processing: Process blood to obtain plasma or serum and store frozen until analysis.
- Bioanalysis: Quantify the concentration of the active moiety, manogepix, in the samples using a validated analytical method (e.g., LC-MS/MS).
- Data Analysis: Use pharmacokinetic software to calculate key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Quantitative Data: Pharmacokinetic Parameters of Manogepix in Healthy Human Volunteers

The following data were obtained from Phase 1 single-ascending dose (SAD) studies in healthy adults.[4]

Table 3: Intravenous (IV) Administration - Single Ascending Dose[4]

FMGX Dose (mg)	Geometric Mean Cmax (µg/mL)	Geometric Mean AUC (μg·h/mL)
10	0.16	4.05
1,000	12.0	400

Table 4: Oral (p.o.) Administration - Single Ascending Dose[4]

FMGX Dose (mg)	Geometric Mean Cmax (µg/mL)	Geometric Mean AUC (μg·h/mL)
100	1.30	87.5
500	6.41	205



Note: Manogepix demonstrated linear and dose-proportional pharmacokinetics. The oral bioavailability was high, calculated at 90.6% to 101.2%.[4]

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